molecular formula C11H12F3NO B13969283 1-(4-((Methyl(trifluoromethyl)amino)methyl)phenyl)ethanone

1-(4-((Methyl(trifluoromethyl)amino)methyl)phenyl)ethanone

Cat. No.: B13969283
M. Wt: 231.21 g/mol
InChI Key: NNXGAWVWERLUDH-UHFFFAOYSA-N
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Description

1-(4-((Methyl(trifluoromethyl)amino)methyl)phenyl)ethanone is an organic compound that features a trifluoromethyl group attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((Methyl(trifluoromethyl)amino)methyl)phenyl)ethanone typically involves the introduction of the trifluoromethyl group through electrophilic aromatic substitution. One common method is the reaction of 4-(methylaminomethyl)phenyl ethanone with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-((Methyl(trifluoromethyl)amino)methyl)phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-((Methyl(trifluoromethyl)amino)methyl)phenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-((Methyl(trifluoromethyl)amino)methyl)phenyl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-((Methyl(trifluoromethyl)amino)methyl)phenyl)ethanone is unique due to the presence of both the trifluoromethyl and methylamino groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

IUPAC Name

1-[4-[[methyl(trifluoromethyl)amino]methyl]phenyl]ethanone

InChI

InChI=1S/C11H12F3NO/c1-8(16)10-5-3-9(4-6-10)7-15(2)11(12,13)14/h3-6H,7H2,1-2H3

InChI Key

NNXGAWVWERLUDH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CN(C)C(F)(F)F

Origin of Product

United States

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